2-Bromo-6-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol

Drug Metabolism Medicinal Chemistry Pharmacokinetics

Researchers designing CNS-penetrant anti-inflammatory agents need metabolically stable aminomethylphenol scaffolds. Primary alcohol analogs suffer rapid dehydrogenase oxidation, compromising in vivo half-life. • N-(1-hydroxy-2-methylpropan-2-yl) tertiary alcohol resists alcohol/aldehyde dehydrogenase oxidation-predicted to extend metabolic half-life vs. primary alcohol analogs. • Computed logP 2.06 supports blood-brain barrier penetration for neuroinflammation models. • Ortho-bromine enables downstream cross-coupling (Suzuki, Buchwald-Hartwig) for library expansion. • Sterically hindered NO tridentate donor set enforces specific metal coordination geometries. • Supplied at 95% purity with full analytical characterization. Global shipping available.

Molecular Formula C11H16BrNO2
Molecular Weight 274.15 g/mol
Cat. No. B13256780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol
Molecular FormulaC11H16BrNO2
Molecular Weight274.15 g/mol
Structural Identifiers
SMILESCC(C)(CO)NCC1=C(C(=CC=C1)Br)O
InChIInChI=1S/C11H16BrNO2/c1-11(2,7-14)13-6-8-4-3-5-9(12)10(8)15/h3-5,13-15H,6-7H2,1-2H3
InChIKeyRPEOZLCFQHPCHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol: Baseline Characterization


2-Bromo-6-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol (CAS 1249545-88-7, MF C11H16BrNO2, MW 274.15) is a synthetic brominated ortho-aminomethylphenol [1] distinguished by an N-linked tertiary alcohol moiety. The compound possesses a bromine atom at the 2-position of the phenolic ring and a sterically hindered 1-hydroxy-2-methylpropan-2-yl substituent on the aminomethyl nitrogen [1]. Computational predictions estimate a computed logP of 2.06, indicating moderate lipophilicity, and two hydrogen bond donors [1]. It is commercially available at 95% purity and has been referenced in life science product catalogs [2]. However, a systematic mining of primary research papers, patents, and authoritative biological databases (ChEMBL, BindingDB) reveals that this compound lacks any reported biological IC50, Ki, or in vivo efficacy data as of the search date. All differentiation claims below are therefore based on computational predictions, structural class inference, or physicochemical comparison to simpler analogs, and are explicitly tagged as such.

Scaffold exploration: ortho-aminomethylphenol core with bromine handle and sterically hindered N-substituent supports fragment elaboration or ligand design workflows.
Physicochemical probe: computed logP 2.06 and tertiary alcohol motif may support CNS permeability and metabolic stability prediction studies.
Procurement context: 95% purity commercial supply suitable as a research intermediate; no reported IC50, Ki, or in vivo data available as of search date.

2-Bromo-6-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol: Substitution Risks vs. Simpler Analogs


The N-(1-hydroxy-2-methylpropan-2-yl) substituent in 2-Bromo-6-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol introduces a tertiary alcohol and steric bulk that are absent in simpler 2-(aminomethyl)-6-bromophenol analogs. Tertiary alcohols are known to resist oxidation by alcohol and aldehyde dehydrogenases, improving metabolic stability relative to primary or secondary alcohol-containing counterparts [1]. The ortho-bromophenol scaffold belongs to a compound class with documented anti-inflammatory, analgesic, and diuretic activities [2], and bromophenol derivatives have been reported as PTP1B inhibitors with nanomolar potency [3]. Therefore, a user substituting the N-substituted compound for the N-unsubstituted analog risks losing differential pharmacological activity and metabolic stability. The following section provides the limited quantitative evidence available to support this differentiation.

Target vs. Simpler N‑Unsubstituted Analogs

Target Compound
N‑(1‑hydroxy‑2‑methylpropan‑2‑yl) substituent: tertiary alcohol resists alcohol dehydrogenase oxidation; steric bulk may differentiate metal coordination behavior.
Simpler Analogs
N‑unsubstituted or N‑methyl/ethyl analogs lack the tertiary alcohol and steric hindrance. Predicted metabolic lability may shift ADME profile; metal complex geometry may differ.

Risk type: class-level inference from tertiary alcohol stability principles and bromophenol scaffold literature. Direct substitution may alter metabolic stability, CNS penetration potential, and coordination behavior.

2-Bromo-6-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol: Quantitative Differentiation Evidence


Tertiary Alcohol Metabolic Stability Advantage

The N-(1-hydroxy-2-methylpropan-2-yl) group contains a tertiary alcohol, which is resistant to oxidation by alcohol dehydrogenase and aldehyde oxidase, unlike the primary alcohol present in 2-amino-2-methyl-1-propanol (AMP). In a pharmacokinetic study in rats, AMP underwent extensive first-pass metabolism, resulting in low oral bioavailability and undetectable systemic levels of the parent compound [1]. The target compound's tertiary alcohol is predicted to circumvent this metabolic oxidation, offering enhanced metabolic stability relative to N-(2-hydroxyethyl) or N-(2-hydroxypropyl) aminomethylphenol analogs [2].

Metabolic Stability
Class-level inference
Tertiary alcohol predicted resistant to alcohol dehydrogenase vs. AMP oral bioavailability <5% in rat PK.
Supports metabolic stability screening context; no direct data.
Cross-study inference; requires validation.
Drug Metabolism Medicinal Chemistry Pharmacokinetics

Predicted Blood-Brain Barrier Penetration

The computed octanol-water partition coefficient (logP) for 2-Bromo-6-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol is 2.06 [1], while the corresponding value for the unsubstituted analog 2-(aminomethyl)-6-bromophenol is -0.292 . This increase of approximately 2.35 log units places the target compound within the optimal logP range (2-3) for passive CNS penetration, whereas the simpler analog is predicted to be poorly brain-penetrant. The structurally most similar analog with a secondary alcohol, 2-bromo-6-{[(1-hydroxypropan-2-yl)amino]methyl}phenol (CAS 1249949-94-7), is likely to have intermediate logP and is not available with reported logP data in the allowable sources.

CNS Penetration Potential
Cross-study comparable
Computed logP 2.06 vs. 2-(aminomethyl)-6-bromophenol logP −0.292; ΔlogP ≈ 2.35.
Reported logP difference may support BBB permeability screening.
No experimental logP; computed values only.
CNS Drug Design Physicochemical Properties ADME Prediction

Steric Hindrance for Selective Metal Chelation

The ortho-bromophenol group combined with a sterically bulky N-substituent allows the target compound to function as a bidentate ligand with tunable steric demands. Studies on amine bis(phenolate) ligands synthesized from substituted 2-(bromomethyl)phenols demonstrate that bulky amine substituents can modulate metal selectivity and catalytic activity [1]. The 1-hydroxy-2-methylpropan-2-yl group provides greater steric hindrance than simpler N-methyl or N-ethyl analogs, potentially favoring octahedral metal centers over square-planar geometries. While no quantitative stability constant data exist for this exact compound, the structural precedent supports its utility as a ligand with differentiated coordination behavior.

Steric Tuning for Chelation
Class-level inference
Bulky N‑substituent offers greater steric hindrance than N‑methyl or N‑ethyl analogs; no stability constants reported.
Supports ligand design screening; data to verify.
Qualitative inference from amine bis(phenolate) precedent.
Coordination Chemistry Catalysis Ligand Design

2-Bromo-6-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol: Research Applications


Metabolically Stable CNS Anti-Inflammatory Probes

Leveraging the predicted tertiary alcohol metabolic stability [Section 3, Evidence 1] and the computed logP of 2.06 [Section 3, Evidence 2], this compound is suitable as a starting scaffold for designing CNS-targeted anti-inflammatory agents. The ortho-aminomethylphenol core has documented anti-inflammatory activity in the patent literature [1]. Substitution with the 1-hydroxy-2-methylpropan-2-yl moiety is expected to impart resistance to first-pass alcohol dehydrogenase metabolism, extending half-life, while the moderate logP may facilitate blood-brain barrier penetration. Researchers investigating neuroinflammation models (e.g., Alzheimer's disease, multiple sclerosis) where both CNS exposure and metabolic stability are critical may prioritize this compound over primary alcohol or unsubstituted amine analogs.

Sterically Tuned Bidentate Ligands for Catalysis

The combination of an ortho-bromine for subsequent cross-coupling reactions and a sterically hindered tridentate NO donor set (phenol, amine, tertiary alcohol) makes this compound a versatile ligand precursor [Section 3, Evidence 3]. The bulky N-substituent can enforce specific metal coordination geometries and prevent dimerization or oligomerization of metal complexes, a known advantage of sterically encumbered ligands [2]. For procurement in organometallic or catalytic chemistry, this feature provides synthetic flexibility and potential selectivity that simpler 2-(aminomethyl)-6-bromophenol cannot offer.

PTP1B Inhibitor Design with Improved ADME

Bromophenol derivatives have demonstrated nanomolar PTP1B inhibitory activity (IC50 = 0.190 μM for lead compound 22/LXQ46) [3]. The target compound contains the pharmacophoric bromophenol and basic amine features, with the added tertiary alcohol potentially reducing metabolic oxidation compared to alcohol-bearing congeners [Section 3, Evidence 1]. While the exact PTP1B IC50 of this compound is unknown, it may serve as a fragment or late-stage elaboration intermediate for building PTP1B inhibitor libraries where simultaneous potency optimization and PK improvement are sought. Users can differentiate this compound from non-brominated or non-substituted analogs based on its predicted combined pharmacophore and favorable metabolic profile.

Application
Selection Property
Validation Focus
CNS probe design
Predicted metabolic stability and logP 2.06
ADME prediction validation; BBB permeability assay
Ligand precursor for catalysis
Sterically hindered N,O donor set
Coordination geometry review; metal complex characterization
PTP1B inhibitor library intermediate
Bromophenol pharmacophore with tertiary alcohol
PTP1B assay screening; metabolic stability comparison
Quote Request

Request a Quote for 2-Bromo-6-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.